![molecular formula C10H15NO2 B2859716 Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide CAS No. 2224398-69-8](/img/structure/B2859716.png)
Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide is a compound with a unique structure that includes a cyclopropyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide can be achieved through several methods. One common approach involves the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates from Fmoc-protected Garner’s aldehyde . This method involves a six-step process with overall yields ranging from 52-65%. Key steps include the development of a high-yielding two-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the dehydrogenation of amides usually occurs on the acyl side, benefiting from enolate chemistry .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium dialkylcuprates for 1,4-addition reactions , and iron-assisted regioselective oxidative desaturation for the formation of enamides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the 1,4-addition of lithium dialkylcuprates to Fmoc Garner’s enoate results in highly diastereoselective products .
Scientific Research Applications
Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, the compound can undergo oxidative desaturation, leading to the formation of enamides, which are important structural fragments in pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)-prop-2-enamide: This compound is used in the treatment of cancer and has similar structural features.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and an oxolane ring
Properties
IUPAC Name |
N-[(2S,3R)-2-cyclopropyloxolan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-9(12)11-8-5-6-13-10(8)7-3-4-7/h2,7-8,10H,1,3-6H2,(H,11,12)/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBJXGXWELNXGV-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCO[C@H]1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
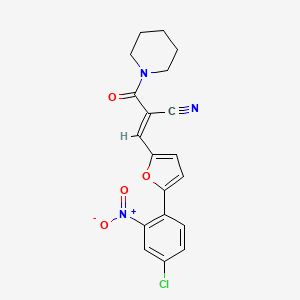
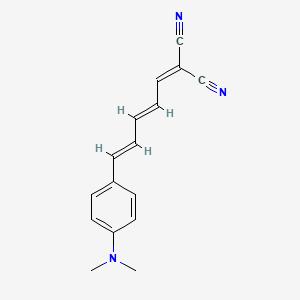
![4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2859636.png)
![Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2859637.png)
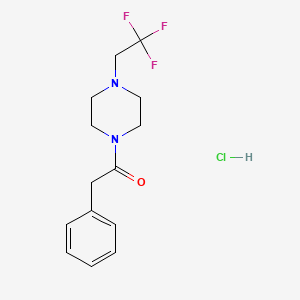
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2859641.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-methylbenzamide](/img/structure/B2859642.png)

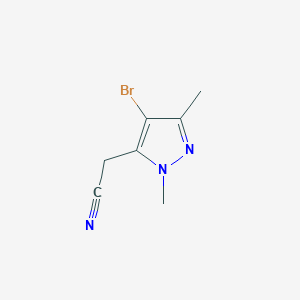
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/new.no-structure.jpg)
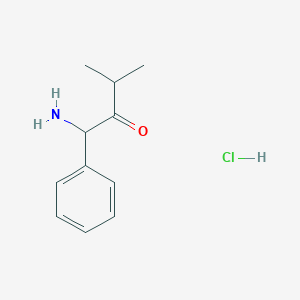
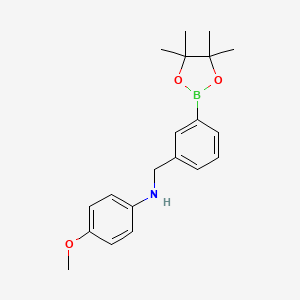
![N-(2,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2859655.png)
![4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2859656.png)
